

comparing the permeability of Enisamium across different cell monolayers

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Compound of Interest					
Compound Name:	Enisamium				
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A comprehensive guide comparing the permeability of the antiviral drug **Enisamium** across various cell monolayers, providing researchers and drug development professionals with objective data and detailed experimental protocols.

Introduction

Enisamium iodide, an isonicotinic acid derivative, is an antiviral drug approved for the treatment of influenza and other respiratory viral infections in several countries.[1] Understanding its permeability across biological barriers is crucial for predicting its absorption and bioavailability. This guide compares the permeability of **Enisamium** across different cell monolayer models, which are standard in vitro tools for assessing the potential for drug absorption in humans. The primary cell lines discussed are Caco-2, Madin-Darby canine kidney (MDCK) cells, and differentiated normal human bronchial epithelial (dNHBE) cells.

Comparative Permeability of Enisamium

The permeability of **Enisamium** has been evaluated in several in vitro cell monolayer systems. The data indicates that **Enisamium** generally exhibits low permeability. According to the Biopharmaceutics Classification System (BCS), **Enisamium** iodide is classified as a Class III drug, characterized by high solubility and low permeability.[2][3][4]

A study assessing the apparent intestinal permeability (Papp) of **Enisamium** iodide in Caco-2 cells found permeability coefficients to be between 0.2×10^{-6} cm s⁻¹ and 0.3×10^{-6} cm s⁻¹ for concentrations ranging from 10 to 100 μ M.[2][4] Another study reported the permeability of



Enisamium in MDCK cells to be less than 0.08%, while a higher permeability of 1.9% was observed in differentiated normal human bronchial epithelial (dNHBE) cells.[1][5] The uptake of **Enisamium** in dNHBE cells was found to be dependent on the extracellular drug concentration.[5]

The following table summarizes the quantitative data on **Enisamium** permeability across these cell monolayers.

Cell Line	Model System	Drug Concentration	Permeability	Reference
Caco-2	Human colon carcinoma (intestinal epithelium)	10–100 μΜ	Apparent Permeability (Papp): 0.2×10^{-6} to 0.3×10^{-6} cm/s	[2][3][4]
MDCK	Madin-Darby canine kidney	Not Specified	< 0.08%	[1][5]
dNHBE	Differentiated normal human bronchial epithelial	Not Specified	1.9%	[1][5]

Experimental Protocols

The following is a detailed methodology for a Caco-2 cell permeability assay, a widely accepted model for predicting human intestinal drug absorption.[6][7]

Caco-2 Permeability Assay Protocol

- 1. Cell Culture and Seeding:
- Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillinstreptomycin.[6][8]



- The cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[6][8]
- For permeability studies, Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[8]
- The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. The medium is changed every 2-3 days.[8]
- 2. Monolayer Integrity Assessment:
- Before the experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8][9] Monolayers are considered ready when TEER values are stable and typically above 500 Ω·cm².[9]
- The permeability of a low-permeability marker, such as Lucifer Yellow or mannitol, can also be evaluated to ensure the integrity of the tight junctions.[8][10]
- 3. Transport Experiment (Bidirectional):
- The cell monolayers are gently washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.[8]
- Apical to Basolateral ($A \rightarrow B$) Permeability: The test compound (**Enisamium**) is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.[8]
- Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) chamber, and fresh HBSS is added to the apical (receiver) chamber.[8]
- The plates are incubated at 37°C with gentle shaking for a defined period, typically up to 120 minutes.[8]
- At specified time intervals, samples are collected from the receiver chamber and may also be taken from the donor chamber.[8][11]
- 4. Sample Analysis and Data Calculation:
- The concentration of the compound in the collected samples is analyzed using a suitable analytical method, such as LC-MS/MS.[7][8]

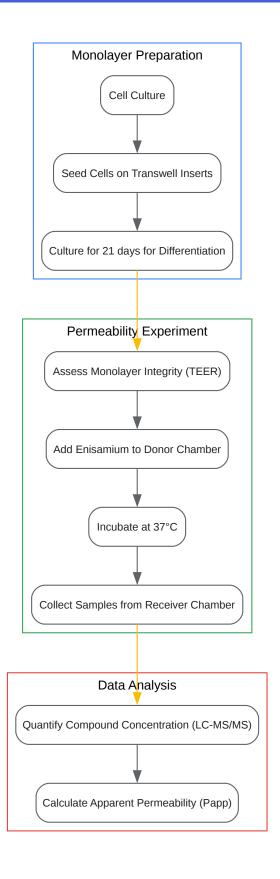


- The apparent permeability coefficient (Papp) is calculated using the following equation: Papp
 = (dQ/dt) / (A * C0) Where:
 - o dQ/dt is the rate of drug appearance in the receiver chamber.[8]
 - A is the surface area of the membrane.[8]
 - C0 is the initial concentration of the drug in the donor chamber.[8]
- The efflux ratio, calculated as the ratio of Papp (B→A) to Papp (A→B), can be determined to assess the involvement of active efflux transporters like P-glycoprotein.[12]

Visualizations

Experimental Workflow for Cell Monolayer Permeability Assay





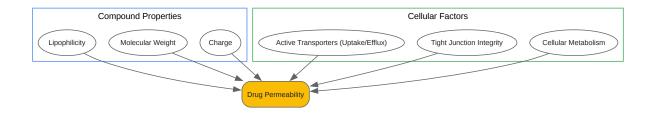
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Caption: Workflow for a typical cell monolayer permeability assay.





Factors Influencing Drug Permeability



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Caption: Key factors influencing a drug's permeability across a cell monolayer.

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